3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one is a complex organic compound characterized by its indole and chromen-2-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.
Biology: Biologically, 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may be used as a lead compound in drug discovery and development, particularly for diseases that involve the modulation of specific molecular targets.
Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Indole-3-carbonyl derivatives: These compounds share the indole core and are known for their biological activities.
Chromen-2-one derivatives: These compounds contain the chromen-2-one moiety and exhibit diverse chemical properties.
Uniqueness: 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one stands out due to its unique combination of indole and chromen-2-one moieties, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-12-10-13-6-2-4-8-16(13)20(12)18(21)15-11-14-7-3-5-9-17(14)23-19(15)22/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOAPHXSOXCZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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